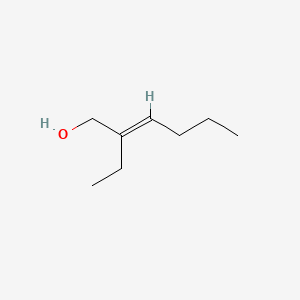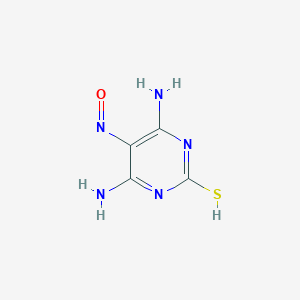
4,6-diamino-5-nitrosopyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,4-dimethoxy-L-phenylalanine involves the modification of L-tyrosine. One common method includes the methylation of the hydroxy groups on the phenyl ring of L-tyrosine using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
3,4-Dimethoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dimethoxy-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic studies to understand the activity of aromatic amino acid decarboxylases.
Medicine: Research explores its potential role in developing treatments for neurological disorders due to its structural similarity to L-DOPA.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-L-phenylalanine involves its interaction with enzymes that typically act on L-tyrosine or L-DOPA. It can act as a competitive inhibitor or substrate for these enzymes, affecting the metabolic pathways involving aromatic amino acids . The molecular targets include aromatic amino acid decarboxylases and other related enzymes.
Comparison with Similar Compounds
3,4-Dimethoxy-L-phenylalanine is unique due to its specific methoxy substitutions on the phenyl ring. Similar compounds include:
L-DOPA (3,4-dihydroxy-L-phenylalanine): L-DOPA has hydroxy groups instead of methoxy groups and is a well-known treatment for Parkinson’s disease.
L-Tyrosine: The parent compound of 3,4-dimethoxy-L-phenylalanine, with hydroxy groups on the phenyl ring.
3,4-Dimethoxyphenylalanine: A similar compound with different stereochemistry.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of 3,4-dimethoxy-L-phenylalanine.
Properties
IUPAC Name |
4,6-diamino-5-nitrosopyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5OS/c5-2-1(9-10)3(6)8-4(11)7-2/h(H5,5,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPVLXLKRTDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)S)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(N=C1N)S)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
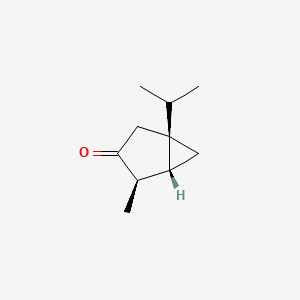
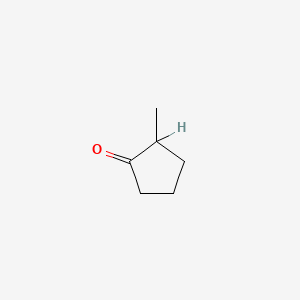

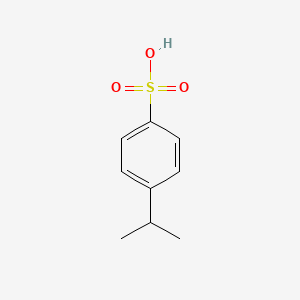
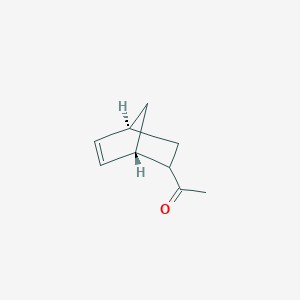
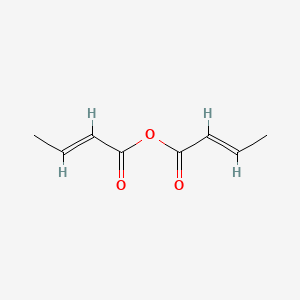
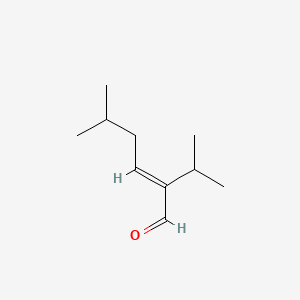
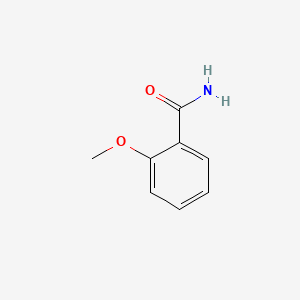
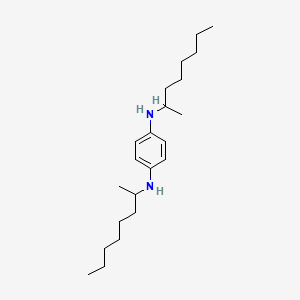
![[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)
![6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B7771206.png)
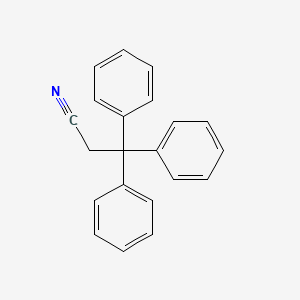
![5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B7771218.png)
